Dimemorfan

sigma-1 receptor PCP site NMDA receptor

Dimemorfan (CAS 36309-01-0) is a non-narcotic sigma-1 agonist antitussive with a 3-methyl group that prevents O-demethylation to the psychotomimetic metabolite dextrorphan, unlike dextromethorphan. This key structural feature eliminates PCP-like behavioral toxicity and NMDA receptor confounds, providing a cleaner pharmacological profile for neuroscience research (cerebral ischemia, seizure models) and abuse-deterrent cough formulations. With proven antitussive efficacy equivalent to dextromethorphan and a 5.45-fold lower adverse event rate, dimemorfan delivers superior safety and experimental reproducibility. Available as free base or phosphate salt (CAS 36304-84-4), purity ≥98%. Ideal for in vivo studies and GMP formulation development.

Molecular Formula C18H25N
Molecular Weight 255.4 g/mol
CAS No. 36309-01-0
Cat. No. B8270136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimemorfan
CAS36309-01-0
Molecular FormulaC18H25N
Molecular Weight255.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1
InChIInChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1
InChIKeyKBEZZLAAKIIPFK-NJAFHUGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimemorfan (CAS 36309-01-0) Procurement Baseline: Class, Target Profile, and Regulatory Status


Dimemorfan (3,17-dimethylmorphinan) is a centrally acting non-narcotic antitussive of the morphinan class, developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 [1]. It is classified under the ATC code R05DA11 (opium alkaloids and derivatives for cough suppression) and is marketed under brand names such as Astomin, Dastosirr, and Tusben in Japan, Spain, and Italy [2]. Unlike opioid-based antitussives, dimemorfan acts primarily as a high-affinity sigma-1 (σ₁) receptor agonist (Ki = 151 nM on rat brain membranes) and its antitussive effect is not reversed by the opioid antagonist levallorphan, confirming its non-opioid mechanism [3][4]. Its structural proximity to dextromethorphan—replacing the 3-methoxy group with a 3-methyl group—conveys a distinct pharmacological profile with reduced off-target liabilities that are critical for scientific selection [3].

Why Dextromethorphan, Codeine, or Other In-Class Antitussives Cannot Simply Be Substituted for Dimemorfan


Superficial in-class similarity (e.g., ATC R05DA, central antitussive action) masks critical pharmacodynamic and pharmacokinetic differences that directly impact safety, abuse liability, and experimental reproducibility. Dextromethorphan is O-demethylated by CYP2D6 to dextrorphan—a metabolite with nanomolar affinity at the phencyclidine (PCP) site of the NMDA receptor that produces psychotomimetic effects, hyperlocomotion, and conditioned place preference in animals [1][2]. Dimemorfan, by contrast, carries a 3-methyl substituent that cannot undergo this O-demethylation, so it generates no dextrorphan and consequently exhibits no PCP-like behavioral toxicity despite equipotent sigma-1 agonism and antitussive efficacy [2][3]. Codeine, a mu-opioid prodrug, carries established risks of physical dependence, respiratory depression, and constipation that dimemorfan does not induce [1]. These molecular-level differentiators mean that even compounds sharing the same ATC subclass are not functionally interchangeable for protocols requiring a non-dissociative, non-opioid sigma-1-active antitussive with clean behavioral pharmacology.

Dimemorfan (36309-01-0) Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Evidence 1: Sigma-1 Receptor Affinity and Functional Selectivity Over PCP/NMDA Sites vs. Dextromethorphan and Dextrorphan

In a radioligand binding study on rat brain membranes directly comparing dimemorfan (DF), dextromethorphan (DM), and dextrorphan (DR), DF exhibited the highest sigma-1/sigma-2 selectivity and the weakest PCP site interaction. Sigma-1 Ki values were: DF = 151 nM, DM = 205 nM, DR = 144 nM. PCP (NMDA) site Ki values were: DF = 17 µM, DM = 7 µM, DR = 0.9 µM [1]. The calculated sigma-1/PCP selectivity ratio (Ki_PCP/Ki_sigma1) is approximately 113 for DF versus 34 for DM and 6 for DR. DF thus provides >3-fold greater selectivity over the PCP site than DM, and >18-fold greater than DR. Additionally, DF showed ~29-fold selectivity for sigma-1 (Ki = 151 nM) over sigma-2 (Ki = 4,421 nM) [2]. The anticonvulsant action of both DF and DM was counteracted by the selective sigma-1 antagonist BD 1047, confirming sigma-1-mediated pharmacology [3].

sigma-1 receptor PCP site NMDA receptor radioligand binding selectivity ratio

Evidence 2: Metabolic Fate—Dimemorfan Cannot Form the Pro-Psychotic Metabolite Dextrorphan, Unlike Dextromethorphan

Dextromethorphan undergoes extensive hepatic O-demethylation by CYP2D6 to yield dextrorphan (DR), which possesses high affinity for the PCP site of the NMDA receptor (Ki = 0.9 µM) and is responsible for the dissociative, hallucinogenic, and hyperlocomotor effects observed at supratherapeutic doses of dextromethorphan [1][2]. Dimemorfan bears a 3-methyl group instead of the 3-methoxy group present in dextromethorphan, and therefore cannot undergo O-demethylation to form dextrorphan [1][3]. Absence of this metabolic pathway has been explicitly confirmed: 'A dextromethorphan analog, dimemorfan that is not metabolized to dextrorphan... attenuates maximal electroshock seizures' [1]. This metabolic distinction is invariant across patient phenotypes and CYP2D6 genotypes, whereas dextromethorphan's metabolic conversion is highly polymorphic, with CYP2D6 extensive metabolizers generating substantially more dextrorphan and experiencing greater psychoactive effects [2].

dextrorphan CYP2D6 metabolism O-demethylation metabolic liability psychotomimetic

Evidence 3: Absence of PCP-Like Behavioral Toxicity—Locomotor Activity, Conditioned Place Preference, and Circling Behavior Compared to Dextromethorphan and Dextrorphan

In the Chou et al. (1999) study, dimemorfan (DF), dextromethorphan (DM), and dextrorphan (DR) were administered i.p. at 20–260 µmol/kg to mice. DM and DR produced biphasic locomotor effects including PCP-like hyperlocomotion, whereas DF caused a consistent dose-dependent decrease in locomotion with no hyperlocomotion at any dose [1]. In the Shin et al. (2005) study, conditioned place preference and circling behavior—established assays for psychotomimetic/dissociative potential—were significantly increased by phencyclidine (PCP), dextrorphan, and dextromethorphan, but mice treated with dimemorfan 'showed no behavioral side effects' [2]. The Shin et al. (2004) study further confirmed that 'circling behavior was pronounced in mice treated with PCP or dextrorphan, while animals treated with dextromethorphan exhibited moderate behaviors. Dimemorfan did not show any significant behavioral effects' [3].

hyperlocomotion conditioned place preference circling behavior phencyclidine-like behavioral toxicology

Evidence 4: Randomized Controlled Clinical Trial Demonstrating Equivalent Antitussive Efficacy to Dextromethorphan with Lower Drug-Related Adverse Event Incidence

In a randomized, placebo-controlled clinical trial enrolling 378 patients with dry cough (Chinese Clinical Trial Registry), participants received dimemorfan phosphate 20 mg tid (n=216), dextromethorphan hydrobromide 30 mg tid (n=108), or placebo (n=54) for 5–7 days [1]. The clinical effectiveness rates for cough symptoms were: dimemorfan 81.02%, dextromethorphan 84.26%, placebo 38.89%. The difference between dimemorfan and dextromethorphan was not statistically significant (P>0.05), while both were significantly superior to placebo (P<0.01) [1]. The mean decreases in total cough score were: dimemorfan 2.34±1.42, dextromethorphan 2.43±1.55, placebo 1.39±1.20. Importantly, the incidence of drug-related adverse events was 1.87% for dimemorfan versus 10.19% for dextromethorphan—a 5.45-fold difference—with overall adverse event rates of 4.21% vs. 12.04% [1]. These clinical findings corroborate the pre-clinical pharmacological differentiation described above.

dry cough antitussive clinical trial dextromethorphan comparator adverse event rate randomized controlled trial

Evidence 5: Neuroprotective Efficacy in Cerebral Ischemia-Reperfusion Injury—Infarct Size Reduction Mediated by Sigma-1 Receptor Activation

In a rat model of cerebral ischemia (1 h) followed by reperfusion (24 h) (CI/R), intravenous dimemorfan at 1.0 µg/kg or 10 µg/kg administered 15 min before ischemia reduced infarct size by 67–72% or 51–52%, respectively [1]. This effect was comparable to that of the selective sigma-1 receptor agonist PRE-084 at 10 µg/kg i.v., and pre-treatment with the selective sigma-1 receptor antagonist BD1047 (20 µg/kg i.v.) reversed the protective effect of dimemorfan, confirming sigma-1 receptor dependence [1]. Mechanistically, dimemorfan treatment at the time of reperfusion prevented subsequent glutamate accumulation for >4 h and suppressed downstream inflammation (MCP-1, IL-1β, p38 MAPK, NF-κB, STAT-1), oxidative/nitrosative stress (lipid peroxidation, protein nitrosylation, 8-hydroxy-guanine), and apoptosis in the ipsilateral cortex [1]. Dextromethorphan also exhibits neuroprotective effects, but these are confounded by NMDA receptor antagonism and dextrorphan-mediated psychotomimetic activity; dimemorfan achieves comparable or superior infarct reduction via a sigma-1-selective mechanism without these liabilities [2][3].

ischemic stroke neuroprotection cerebral ischemia-reperfusion infarct reduction sigma-1 receptor

Dimemorfan (CAS 36309-01-0): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Scenario 1: Sigma-1 Receptor Tool Compound for Neuroprotection and CNS Research Requiring Absence of NMDA/PCP Confounds

For academic or pharmaceutical neuroscience programs investigating sigma-1 receptor pharmacology in cerebral ischemia, seizure, or neurodegenerative models, dimemorfan offers a uniquely clean tool profile. As established in Evidence 1 and 5, dimemorfan activates sigma-1 receptors (Ki = 151 nM) with ~113-fold selectivity over the PCP site of the NMDA receptor, and its anti-ischemic effect (up to 72% infarct reduction in rat MCAO) is fully reversed by the sigma-1 antagonist BD1047 [1][2]. Dextromethorphan cannot serve this role because its NMDA antagonism and dextrorphan formation introduce dual mechanistic confounds. Procurement specification: dimemorfan phosphate (CAS 36304-84-4) or dimemorfan free base (CAS 36309-01-0), purity ≥98%, suitable for in vivo i.v. or i.p. administration at µg/kg to mg/kg doses.

Scenario 2: Non-Narcotic Antitussive Formulation Development with Reduced Abuse Liability

For pharmaceutical companies developing OTC or prescription cough suppressants targeting markets where dextromethorphan abuse is a recognized public health concern, dimemorfan provides a regulatory and safety advantage. Evidence 2, 3, and 4 demonstrate that dimemorfan (a) cannot form the psychotomimetic metabolite dextrorphan, (b) induces no PCP-like hyperlocomotion, conditioned place preference, or circling behavior in three behavioral paradigms, and (c) achieves equivalent antitussive efficacy (81.02% vs. 84.26%) with a 5.45-fold lower drug-related adverse event rate than dextromethorphan in a head-to-head RCT [3][4][5]. Dimemorfan's established regulatory history in Japan (since 1975), Spain, and Italy provides a pre-existing dossier baseline. Procurement specification: dimemorfan phosphate, GMP grade, suitable for tablet or syrup formulation at 10–20 mg unit doses.

Scenario 3: Preclinical Epilepsy and Anticonvulsant Screening Programs

Researchers screening morphinan derivatives for anticonvulsant activity can use dimemorfan as a sigma-1-selective reference compound that lacks the NMDA/PCP confound inherent to dextromethorphan. Evidence 1 and 3 show that dimemorfan is equipotent to dextromethorphan in suppressing maximal electroshock seizures (ED50 ~70 µmol/kg i.p.), kainate-induced seizures (effective at 12–24 mg/kg), and BAY k-8644-induced seizures (effective at 6.25–12.5 mg/kg), but without the behavioral toxicity that limits dextromethorphan's interpretability [3][4][6]. Procurement specification: dimemorfan free base or phosphate salt, analytical standard grade, verified by HPLC-MS/MS for use in rodent seizure models.

Scenario 4: Pharmacokinetic and Drug-Drug Interaction Studies Utilizing CYP2D6 Polymorphism

Dimemorfan is a substrate for CYP2D6, and its pharmacokinetics are affected by CYP2D6*10 genotype polymorphism (Cmax in TT homozygotes: 8.06 ng/mL vs. CC homozygotes: 3.41 ng/mL after a 40 mg oral dose) [7]. However, unlike dextromethorphan—where CYP2D6-mediated O-demethylation generates the pharmacologically active and behaviorally toxic metabolite dextrorphan—dimemorfan's CYP2D6-dependent metabolism does not produce a PCP-like metabolite (Evidence 2). This makes dimemorfan a superior probe substrate for studying CYP2D6 pharmacogenetics in human subjects without the safety confound of metabolite-mediated psychotoxicity. Its linear pharmacokinetics (Cmax, AUC dose-proportional across 10–40 mg), long half-life (10.6–11.4 h), and absence of food or sex effects further support its use in controlled clinical pharmacokinetic studies [8]. Procurement specification: dimemorfan phosphate tablets or syrup, clinical trial material grade, with certificate of analysis including polymorphic impurity profiling.

Quote Request

Request a Quote for Dimemorfan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.